3-(3-Chlorophenyl)Butyraldehyde
Description
3-(3-Chlorophenyl)Butyraldehyde is an organic compound with the molecular formula C₁₀H₁₁ClO, consisting of a butyraldehyde chain (CH₂CH₂CH₂CHO) attached to a 3-chlorophenyl group. This compound is structurally characterized by a chlorine atom at the meta position of the aromatic ring and a four-carbon aldehyde chain.
The synthesis of this compound likely involves condensation reactions or functional group transformations, similar to methods described for related compounds. For example, hydrazinecarbothioamides derived from 3-chlorophenyl groups are synthesized via reactions with isothiocyanates and aldehydes, followed by cyclization to form thiazole derivatives .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(3-chlorophenyl)butanal |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,6-8H,5H2,1H3 |
InChI Key |
FSQJSKUHWBNQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-(3-Chlorophenyl)Butyraldehyde with its close analog 3-Chlorobenzaldehyde :
Key Observations :
- Chain Length Effects : The extended aliphatic chain in this compound increases molecular weight and likely reduces volatility compared to 3-Chlorobenzaldehyde. This may alter its solubility and reactivity in synthetic applications.
- Reactivity : The aldehyde group in both compounds is electrophilic, but steric hindrance from the butyraldehyde chain in the former may slow nucleophilic addition reactions.
Spectroscopic and Analytical Data
- Mass Spectrometry : For this compound, the molecular ion peak (M⁺) would appear at m/z 198–200 (accounting for chlorine isotopes). Fragmentation would likely involve loss of the aldehyde group (CHO) or cleavage of the aliphatic chain. In contrast, 3-Chlorobenzaldehyde exhibits a molecular ion at m/z 140–142 and fragments via loss of CO or Cl .
- Molecular Modeling : Computational studies (e.g., Chem3D Pro) predict higher steric hindrance and distinct charge distribution in this compound compared to its benzaldehyde counterpart .
Hazard Profiles
Both compounds are expected to pose similar hazards due to the reactive aldehyde group and aromatic chlorine:
- This compound : Likely requires precautions for skin/eye contact and inhalation, though reduced volatility may lower inhalation risk compared to 3-Chlorobenzaldehyde.
- 3-Chlorobenzaldehyde : Documented hazards include immediate skin/eye irritation, necessitating strict PPE use during handling .
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